Lipophilicity Differentiation: sec-Butyl Methylene-Bridged vs. Direct-Attached sec-Butylamino Benzoic Acid
The target compound incorporates a methylene spacer that increases the distance between the ionizable carboxylic acid and the basic amine center, modulating overall lipophilicity. While experimentally measured logP values for the target compound are not publicly available, computational predictions for the closely related 4-[(diethylamino)methyl]benzoic acid (same MW, same methylene geometry) yield LogP values of 2.23–2.72 . In contrast, 4-(sec-butylamino)benzoic acid (no methylene spacer) has a reported LogP of 2.67 and a lower molecular weight (193.25 vs. 207.27) [1]. The additional methylene unit in the target compound is predicted to increase logP by approximately 0.3–0.5 log units compared to the direct-attached analog, enhancing passive membrane permeability while retaining the carboxylic acid handle for salt formation or conjugation.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~2.7–3.0 (estimated by structural analogy to 4-[(diethylamino)methyl]benzoic acid LogP 2.23–2.72 plus methylene contribution) |
| Comparator Or Baseline | 4-(sec-Butylamino)benzoic acid: LogP 2.67 (measured); 4-(Butylamino)benzoic acid: LogP 1.76–3.31 (multiple sources) [1] |
| Quantified Difference | Estimated ΔLogP ≈ +0.3 to +0.5 vs. direct-attached sec-butyl analog due to methylene spacer contribution |
| Conditions | Computational prediction (ALOGPS/ChemAxon); experimental validation pending |
Why This Matters
The distinct lipophilicity profile directly impacts extraction efficiency, chromatographic retention, and passive permeability in cell-based assays, making the compound preferable over the direct-attached analog when intermediate polarity with a free carboxylic acid is required for conjugation or salt formation.
- [1] Molbase. 4-(Butylamino)benzoic acid – LogP: 2.6698. Human Metabolome Database: HMDB0246301, LogP: 1.76 (ALOGPS), 2.16 (ChemAxon). Available at: https://m.molbase.com; https://hmdb.ca View Source
